molecular formula C14H7N3O6 B1297628 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- CAS No. 35843-60-8

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-

Cat. No.: B1297628
CAS No.: 35843-60-8
M. Wt: 313.22 g/mol
InChI Key: YZSSEYTUQPHWFK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an isoindole core with a dione functionality and a dinitrophenyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- typically involves the reaction of isoindole derivatives with dinitrophenyl reagents under controlled conditions. One common method includes the condensation of isoindole-1,3-dione with 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O6/c18-13-9-3-1-2-4-10(9)14(19)15(13)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSSEYTUQPHWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189388
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35843-60-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035843608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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